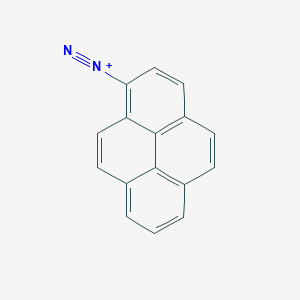

1-Pyrenediazonium

Description

Structure

3D Structure

Properties

CAS No. |

41070-21-7 |

|---|---|

Molecular Formula |

C16H9N2+ |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

pyrene-1-diazonium |

InChI |

InChI=1S/C16H9N2/c17-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/q+1 |

InChI Key |

BWHQWOHPLXSTGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+]#N |

Origin of Product |

United States |

Contextualization of Aryldiazonium Salts Within Modern Organic Synthesis

Aryldiazonium salts are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for a wide array of chemical transformations. researchgate.netscientificupdate.com Discovered in 1858, these compounds are typically prepared through the diazotization of anilines at low temperatures with nitrosonium ions (NO+). scientificupdate.com Their utility stems from the excellent leaving group ability of dinitrogen gas (N2), which facilitates the introduction of a diverse range of functionalities onto an aromatic ring. sioc-journal.cn

Classic reactions such as the Sandmeyer and Balz-Schiemann reactions exemplify the traditional importance of aryldiazonium salts in synthesizing aryl halides. researchgate.net However, contemporary research has significantly expanded their application scope. researchgate.netsioc-journal.cn Modern advancements include their use in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, to form carbon-carbon bonds. sioc-journal.cnresearchgate.net Furthermore, the generation of aryl radicals from diazonium salts via thermal, photochemical, or electrochemical methods has enabled novel cyclization and arylation strategies. researchgate.netsioc-journal.cn These developments have solidified the role of aryldiazonium salts as indispensable tools for constructing complex molecular architectures and functional materials. sioc-journal.cnsioc-journal.cn

The Pyrene Moiety: Structural and Electronic Attributes for Advanced Materials Science

Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), possesses a unique combination of structural and electronic properties that make it a highly attractive building block for advanced materials. researchgate.netuky.edu Its planar, extended π-conjugated system facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices. scielo.br This inherent high charge carrier mobility, coupled with its strong fluorescence and excellent chemical and thermal stability, positions pyrene as a prime candidate for applications in organic electronics. researchgate.netscielo.br

The electronic and photophysical properties of pyrene can be precisely tuned by chemical modification. researchgate.netuky.edu The introduction of electron-donating or electron-withdrawing groups at specific positions on the pyrene ring allows for the modulation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tunability is critical for designing materials with specific optical and electronic characteristics for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netuky.edu The ability to control the molecular architecture through substitution patterns significantly influences the molecular packing and, consequently, the performance of pyrene-based devices. researchgate.net

Key Attributes of the Pyrene Moiety

| Property | Description | Significance in Materials Science |

| Structure | Planar, polycyclic aromatic hydrocarbon (C16H10) with four fused benzene (B151609) rings. lookchem.com | Promotes efficient π-π stacking, leading to ordered molecular assemblies. |

| Electronic Properties | Extended π-conjugated system, high charge carrier mobility. researchgate.net | Excellent for charge transport in organic semiconductors. |

| Optical Properties | Strong blue fluorescence, capable of excimer formation. scbt.com | Used as a blue-light-emitting chromophore in OLEDs and as a fluorescent probe. |

| Chemical Stability | High thermal and photochemical stability. researchgate.net | Ensures longevity and durability of devices. |

| Tunability | Properties can be modified by substitution at various positions. researchgate.netuky.edu | Allows for the design of materials with tailored electronic and optical properties. |

Overview of 1 Pyrenediazonium: a Pivotal Intermediate in Functional Pyrene Derivatives

Classical Diazotization Procedures for 1-Aminopyrene Precursors

The foundational method for preparing 1-pyrenediazonium salts involves the diazotization of 1-aminopyrene. dtic.miliucr.org This process transforms the primary aromatic amine into a diazonium group, which is a versatile functional group for further chemical transformations.

Direct Diazotization of 1-Aminopyrene

The direct diazotization method is a standard and widely employed procedure for converting 1-aminopyrene into its corresponding diazonium salt. dtic.milkkwagh.edu.in This reaction is typically carried out by treating a solution of 1-aminopyrene, which is often in a dilute acidic medium like hydrochloric acid, with a source of nitrous acid. dtic.milkkwagh.edu.in A common and effective method for generating nitrous acid in situ is the reaction between sodium nitrite (B80452) and a strong acid. firsthope.co.in

The process generally involves dissolving 1-aminopyrene in an acid and then cooling the solution to a temperature between 0 and 5 °C. kkwagh.edu.in A solution of sodium nitrite is then added slowly while maintaining the low temperature. kkwagh.edu.in The successful formation of the 1-pyrenediazonium salt is often indicated by a distinct color change, resulting in a deep reddish-orange solution. dtic.mil This solution can then be used to coat substrates, which appear as a deep gold color. dtic.mil For stability, these diazonium solutions should be stored at temperatures below 5 °C. dtic.mil

It's important to note that while 1-aminopyrene is commercially available, its reaction with nitrite at 37°C and pH 3 can lead to the formation of mutagenic compounds, including 1-nitropyrene. nih.gov

Selection and Impact of Counterions in Diazonium Salt Formation

The formation of a diazonium salt involves the association of a diazonium cation (in this case, 1-pyrenediazonium) with a counterion. ambiopharm.comlibretexts.org The choice of this counterion is critical as it can significantly influence the properties of the resulting salt, such as its stability, solubility, and reactivity. rsc.orgthermofisher.com

In the direct diazotization of 1-aminopyrene using hydrochloric acid and sodium nitrite, the resulting counterion is chloride (Cl⁻), forming 1-pyrenediazonium chloride. dtic.mil This salt has been investigated for its spectral response and was found to exhibit good stability under ambient temperature and humidity conditions initially. dtic.mil However, accelerated aging studies have shown that it can undergo decomposition, leading to the formation of colored products. dtic.mil

Other counterions can be introduced by using different acids in the diazotization reaction or through ion exchange processes. For instance, tetrafluoroborate (BF₄⁻) is another common counterion for diazonium salts, often imparting greater stability. The use of various counterions allows for the tuning of the physicochemical properties of the 1-pyrenediazonium salt to suit specific applications. thermofisher.com The selection of an appropriate salt form is a crucial step in pharmaceutical development to enhance properties like bioavailability. researchgate.net

Strategies for Preparation of Substituted 1-Pyrenediazonium Derivatives

The synthesis of substituted 1-pyrenediazonium derivatives allows for the modification of the pyrene core, leading to compounds with tailored properties. These strategies typically involve the synthesis of a substituted 1-aminopyrene precursor, which is then subjected to diazotization.

One documented approach involves the nitration of 1-acetylaminopyrene, which yields an isomeric mixture of 4-nitro- and 6-nitro-1-acetylaminopyrene. dtic.mil These isomers can be separated, and subsequent chemical modifications can be performed. For example, the acetylamino group can be hydrolyzed back to an amino group, and the nitro group can be reduced to another amino group, providing pathways to various substituted aminopyrenes. These precursors can then be diazotized to form the corresponding substituted 1-pyrenediazonium salts. dtic.mil

For instance, 1-acetylamino-6-pyrene diazonium chloride and 6-nitro-1-pyrene diazonium chloride have been synthesized directly from intermediates of the pyrene synthesis sequence. dtic.mil The synthesis of these derivatives expands the range of available 1-pyrenediazonium compounds for various applications.

Modern Advancements and Optimized Synthetic Routes

While classical diazotization remains a fundamental technique, modern synthetic chemistry continually seeks to develop more efficient, controlled, and versatile methodologies. For diazonium compounds in general, advancements often focus on improving reaction conditions, enhancing the stability of the products, and expanding the scope of accessible derivatives.

In the context of 1-pyrenediazonium, recent research has utilized it as a key intermediate in advanced synthetic applications. For example, 1-pyrenediazonium salts are central to the formation of pyrene-modified tetrazoles. chemrxiv.orgnih.gov This synthesis involves the reaction of the diazonium salt with a hydrazone sulfonate. chemrxiv.orgnih.gov These tetrazoles are valuable as photoreactive chromophores that can be triggered by visible light, a significant advancement for applications in bioconjugation and metabolic labeling. chemrxiv.orgnih.gov

The development of algorithmic frameworks like SPARROW (Synthesis Planning And Rewards-based Route Optimization Workflow) represents a modern approach to molecular design that can optimize synthetic routes by balancing cost and utility. arxiv.org While not specific to 1-pyrenediazonium, such computational tools could be applied to discover novel and more efficient synthetic pathways to these and other complex molecules.

Fundamental Reactivity Patterns of Arenediazonium Salts

Arenediazonium salts are highly reactive and versatile intermediates in the synthesis of aromatic compounds. chemistrysteps.compressbooks.pub Their utility stems from the presence of the diazonium group (-N₂⁺), which is an excellent leaving group, readily departing as stable dinitrogen gas (N₂). chemistrysteps.compressbooks.pub While the positive charge is stabilized to some extent by resonance with the aromatic ring, these salts are generally unstable and are typically prepared at low temperatures (0–5 °C) and used immediately. pressbooks.publibretexts.org The diazotization process involves reacting an aromatic amine, such as aniline, with nitrous acid, which is itself generated in situ from sodium nitrite and a strong acid. pressbooks.publibretexts.org The subsequent displacement of the dinitrogen moiety provides a powerful thermodynamic driving force for a wide array of substitution reactions. libretexts.orglibretexts.org

Nucleophilic Displacement Pathways

The diazonium group can be replaced by a variety of nucleophiles. pressbooks.pub These reactions often proceed via a pathway that involves the formation of a highly reactive and unstable aryl cation after the loss of N₂ (an SN1-type mechanism). uni.edu This cation is then immediately captured by a nucleophile present in the reaction mixture.

Notable nucleophilic displacement reactions include:

Hydroxylation: When an aqueous solution of an arenediazonium salt is warmed, the diazonium group is replaced by a hydroxyl (-OH) group, yielding a phenol (B47542). pressbooks.pubmasterorganicchemistry.com In this reaction, water serves as the nucleophile. The efficiency of this transformation can be enhanced by the addition of copper(I) oxide with copper(II) nitrate. pressbooks.pub

Fluorination (Balz-Schiemann Reaction): This method is a crucial route for introducing fluorine onto an aromatic ring. libretexts.org It involves treating the arenediazonium salt with fluoroboric acid (HBF₄) to form an arenediazonium tetrafluoroborate salt, which is often stable enough to be isolated. libretexts.orgmasterorganicchemistry.com Subsequent heating of this salt causes thermal decomposition, where fluorine acts as the nucleophile to displace the nitrogen gas, yielding an aryl fluoride (B91410) and boron trifluoride (BF₃) as a byproduct. masterorganicchemistry.com

Iodination: The synthesis of aryl iodides can be achieved by simply treating the diazonium salt with a solution of potassium iodide. pressbooks.pub The reaction proceeds readily without the need for a catalyst, owing to the high nucleophilicity of the iodide ion. libretexts.org

| Reaction Name | Reagent(s) | Product | Mechanism Notes |

| Hydroxylation | H₂O, Heat | Phenol | Nucleophilic substitution with water, often proceeding via an aryl cation. pressbooks.pubmasterorganicchemistry.com |

| Balz-Schiemann | 1. HBF₄ 2. Heat | Aryl fluoride | Thermal decomposition of an isolated diazonium tetrafluoroborate salt. libretexts.orglibretexts.org |

| Iodination | KI or I⁻ | Aryl iodide | Proceeds without a catalyst due to the nucleophilicity of the iodide ion. pressbooks.publibretexts.org |

Radical-Initiated Reaction Mechanisms

An alternative and significant reaction pathway for arenediazonium salts involves free-radical intermediates. uni.edu These reactions are typically initiated by a single-electron transfer (SET) from a reducing species, such as a metal catalyst, to the diazonium ion. rsc.orgnih.gov This electron transfer induces the cleavage of the carbon-nitrogen bond, resulting in the formation of an aryl radical and the evolution of nitrogen gas. numberanalytics.com

Prominent examples of radical-initiated reactions are:

Sandmeyer Reaction: This widely used reaction facilitates the introduction of chloro, bromo, and cyano groups onto an aromatic ring. chemistrysteps.commasterorganicchemistry.com The reaction is catalyzed by copper(I) salts (CuCl, CuBr, or CuCN). pressbooks.pubnumberanalytics.com The established mechanism involves an initial single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical. libretexts.orgnumberanalytics.com This radical then abstracts a halogen or cyanide from the copper complex to form the final product, regenerating the catalyst in the process. libretexts.org This type of transformation is classified as a radical-nucleophilic aromatic substitution. libretexts.org

Deamination: This reaction replaces the diazonium group with a hydrogen atom, effectively removing the original amino group from the aromatic ring. It is accomplished by treating the diazonium salt with hypophosphorous acid (H₃PO₂). chemistrysteps.comlibretexts.org This reduction is understood to proceed via a radical chain mechanism. libretexts.org

Gomberg-Bachmann Reaction: This method is used to synthesize biaryl compounds by coupling the aryl radical generated from a diazonium salt with another aromatic compound. chemistrysteps.com

| Reaction Name | Reagent(s) | Product | Mechanistic Features |

| Sandmeyer Reaction | CuCl, CuBr, or CuCN | Aryl chloride, bromide, or cyanide | Radical-nucleophilic substitution initiated by a Cu(I) catalyst via single-electron transfer. libretexts.orgnumberanalytics.com |

| Deamination | H₃PO₂ | Arene (Ar-H) | Reductive removal of the diazonium group through a radical pathway. chemistrysteps.comlibretexts.org |

| Gomberg-Bachmann Reaction | Another arene | Biaryl | Coupling of two aromatic rings via a free-radical mechanism. chemistrysteps.com |

Decomposition Mechanisms of 1-Pyrenediazonium

The decomposition of 1-pyrenediazonium salts mirrors the reactivity of other arenediazonium compounds, centered on the cleavage of the C-N bond and the release of N₂. This decomposition can be triggered by various stimuli, including heat, light, and electricity, leading to the formation of reactive pyrenyl intermediates.

Thermal Decomposition Processes

Thermal decomposition is an endothermic reaction that uses heat to supply the energy needed to break chemical bonds. wolfram.com For 1-pyrenediazonium salts, this process involves the cleavage of the carbon-nitrogen bond at elevated temperatures, which can occur through either homolytic (radical) or heterolytic (ionic) pathways. uni.edu

The decomposition pathway is influenced by the reaction conditions. For instance, the thermal decomposition of arenediazonium tetrafluoroborate salts in alcoholic solvents at elevated temperatures (e.g., 60°C) can produce aryl ethers. uni.edu This suggests a pathway involving the formation of a pyrenyl cation that is subsequently trapped by the alcohol. However, radical mechanisms can also be at play, leading to the formation of side products such as bi-aryls. uni.edu The relative stability of the tetrafluoroborate salt of 1-pyrenediazonium allows for its isolation, but it undergoes decomposition upon heating to initiate these reactions. libretexts.orgmasterorganicchemistry.comoup.com

Photo-Induced Decomposition Pathways

The decomposition of 1-pyrenediazonium can also be initiated by light. Photolysis provides a clean method for generating highly reactive pyrenyl radicals or cations by supplying the energy to cleave the C-N bond. uni.edu

One important mechanism involves the formation of an electron donor-acceptor (EDA) complex between the diazonium salt and another molecule in the system. arkat-usa.org Irradiation of this complex with visible light can trigger an electron transfer that leads to the formation of a pyrenyl radical and initiates a subsequent reaction cascade. arkat-usa.org The effectiveness of pyrenediazonium tetrafluoroborate as a photoinitiator for polymerization reactions is direct evidence of its photo-lability. city.ac.uk In such processes, the molecule absorbs light, undergoes intersystem crossing from an excited singlet state to a triplet state, and then reacts to generate the initiating radical species. city.ac.uk

| Initiation Method | Key Intermediate(s) | Mechanism | Application |

| UV/Visible Light | Pyrenyl radical, Pyrenyl cation | Absorption of light, often via a charge-transfer complex, leads to fragmentation and radical/cation formation. uni.eduarkat-usa.org | Photoinitiation of polymerization. city.ac.uk |

| Photolysis in solution | Aryl cation | Can involve spin-selective reactivity from excited electronic states. uni.edu | Synthesis of substituted aromatic compounds. |

Electrochemical Decomposition and Reduction Behavior

The electrochemical decomposition of 1-pyrenediazonium is a precise and widely used technique for covalently modifying conductive surfaces. mdpi.comcanterbury.ac.nz This method, known as electrografting, provides a powerful way to anchor pyrene-based molecular layers onto materials like indium tin oxide (ITO), gold, and various forms of carbon. researchgate.netresearchgate.net

The underlying mechanism is the electrochemical reduction of the 1-pyrenediazonium cation. A single electron is transferred from the electrode surface to the diazonium ion, triggering the instantaneous and irreversible cleavage of the C-N bond. mdpi.com This decomposition releases a molecule of nitrogen gas and produces a highly reactive pyrenyl radical, which then forms a stable covalent bond with the surface. mdpi.comcanterbury.ac.nz This process can be controlled to create thin films, including oligomeric layers, on the electrode. mdpi.com

In cyclic voltammetry, this reaction is identified by a distinct, broad, and irreversible reduction peak at potentials often near 0 V versus a Saturated Calomel Electrode (SCE). mdpi.com The irreversibility of this electrochemical wave is a hallmark of the rapid decomposition of the diazonium salt upon reduction. mdpi.com

| Technique | Process | Mechanism | Outcome |

| Cyclic Voltammetry | Electrografting | A one-electron reduction at the electrode surface generates a pyrenyl radical and N₂. The radical then bonds covalently to the surface. mdpi.comcanterbury.ac.nz | A robust, covalently attached pyrene film is formed on the electrode. mdpi.comresearchgate.net |

Mechanistic Investigations of Decomposition

The decomposition of aryldiazonium salts, including 1-pyrenediazonium, can proceed through different mechanistic pathways, which are influenced by factors such as the solvent, temperature, and the presence of other reagents. The primary decomposition routes involve either a non-radical pathway, leading to the formation of a cation, or a radical pathway that generates an aryl radical. city.ac.uk

In less polar solvents, the formation of free radicals through electron transfer can be a competing process with the ion-forming pathway. city.ac.uk The photodecomposition mechanism of diazonium salts in thin films, for instance, is not definitively established but can involve the formation of aryl radicals, which are generally considered inefficient initiators for some reactions. city.ac.uk Conversely, the decomposition can also proceed via a non-radical pathway to form a cation. city.ac.uk

The thermal stability of diazonium salts can be significantly affected by the presence of monomers. For some diazonium salts, their high thermostability in certain solvents decreases with the addition of a small amount of monomer. This observation is explained by a bimolecular dediazoniation mechanism, which directly produces the initiating cationic species. researchgate.netacs.orgresearchgate.net This suggests that the monomer and its byproducts, rather than the inherent thermal instability of the salt itself, are the primary cause of the reduced thermal stability. researchgate.netacs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) experiments have provided evidence for the key role of radicals in the production of initiating species in certain reactions initiated by diazonium salts. researchgate.netresearchgate.net For example, α-ether radicals can induce a secondary, radical-induced cation formation. researchgate.netresearchgate.net The presence of oxygen can influence these pathways; it may inhibit radical-induced cation formation but can also lead to a branched radical reaction through the decay of peroxides, sometimes resulting in a faster reaction rate under air compared to inert conditions. researchgate.netacs.orgresearchgate.net

Table 1: Decomposition Pathways of Diazonium Salts

| Pathway | Description | Influencing Factors |

|---|---|---|

| Non-Radical (Cationic) | Direct formation of an aryl cation and dinitrogen. | Polar solvents, presence of monomers. city.ac.ukresearchgate.netacs.orgresearchgate.net |

| Radical | Formation of an aryl radical and dinitrogen. | Less polar solvents, photochemical conditions. city.ac.uk |

Coupling Reactions of 1-Pyrenediazonium

Azo Coupling Reactions and Chromophore Formation

Azo coupling is a significant electrophilic aromatic substitution reaction where a diazonium salt, acting as an electrophile, reacts with an activated aromatic compound (the coupling component) to form an azo compound. numberanalytics.com These resulting compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which often forms the basis of a chromophore, the part of a molecule responsible for its color. numberanalytics.comchemistrystudent.com The extended delocalization of electrons across the azo group and the aromatic rings is what gives azo compounds their characteristic vibrant colors, making them widely used as dyes and pigments. numberanalytics.comchemistrystudent.comwalshmedicalmedia.com

The reaction typically involves two main stages: the formation of the diazonium salt and the subsequent coupling with an aromatic partner, such as a phenol or an aniline. chemistrystudent.comnih.govcuhk.edu.hk The pH of the reaction medium is a critical parameter; it needs to be mildly acidic or neutral for the reaction to proceed, as a low pH can inhibit the reaction. walshmedicalmedia.com The substitution on the aromatic ring of the coupling agent usually occurs at the para position, unless this position is already occupied, in which case the ortho position is favored. walshmedicalmedia.com

The stability of the diazonium salt is a crucial factor, as they are often unstable and can decompose easily. chemistrystudent.com To prevent decomposition before coupling can occur, these reactions are typically carried out at low temperatures, often around 5°C. chemistrystudent.com The color of the resulting azo dye is dependent on the specific coupling agent used. walshmedicalmedia.com

Interfacial Coupling through Electrochemical Grafting

Electrochemical grafting provides a method for the covalent attachment of molecules, such as those derived from 1-pyrenediazonium, onto conductive surfaces. This process is typically initiated by the electrochemical reduction of the diazonium salt. A characteristic feature in the cyclic voltammogram of this process is a broad, irreversible reduction peak during the initial cycle. researchgate.net This peak corresponds to the formation of an aryl radical, which then reacts with the electrode surface to form a covalent carbon-metal or carbon-surface bond. researchgate.net In subsequent voltammetric cycles, this reduction peak is diminished or absent, indicating the formation of a passivating or semi-permeable layer on the electrode surface. researchgate.net

The thickness and morphology of the grafted layer can be influenced by the reaction conditions. In some cases, uncontrolled aryl radical coupling can lead to the formation of multilayered organic films. mdpi.com For instance, AFM scratch tests on a surface modified with a diazonium salt revealed a layer thickness significantly greater than that of a single molecule, indicating multilayer growth. mdpi.com This can result in a dense film that may hinder charge transfer at the electrode-solution interface. mdpi.com

The electrochemical grafting technique can be used to modify electrode surfaces with specific functionalities. For example, diazonium salts can serve as an adhesive monolayer to promote the attachment of conducting polymers. researchgate.net The structure of the grafted layer, its density, and the orientation of the grafted molecules can be influenced by whether the grafting is spontaneous or electrochemically triggered. frontiersin.org

Table 2: Comparison of Spontaneous vs. Electrochemically Triggered Grafting

| Grafting Method | Description | Potential Outcome |

|---|---|---|

| Spontaneous Grafting | Immersion of the substrate in a solution of the diazonium salt without applied potential. frontiersin.org | Formation of an organic layer; grafting speed and density can be influenced by molecular charge. frontiersin.org |

| Electrochemical Grafting | Application of a potential to the substrate to initiate the reduction of the diazonium salt. researchgate.netfrontiersin.org | Can potentially increase the density of the grafted layer compared to spontaneous methods. frontiersin.org |

Role in Polymerization Initiation

Free Radical Polymerization Initiated by 1-Pyrenediazonium

1-Pyrenediazonium salts can function as initiators for free radical polymerization. city.ac.uk This type of polymerization is a chain reaction process that includes initiation, propagation, and termination steps. fujifilm.com The initiation step involves the generation of free radicals from an initiator molecule. fujifilm.comwikipedia.org In the case of diazonium salts, this can occur through thermal or photochemical decomposition, leading to the formation of an aryl radical. city.ac.uktcichemicals.com

This initiating radical then adds to a monomer, typically a vinyl monomer, to start the growth of a polymer chain. wikipedia.orglibretexts.org The propagation step involves the successive addition of monomer units to the growing radical chain. fujifilm.com Because carbon radicals are stabilized by a variety of substituents, this addition process often exhibits a head-to-tail regioselectivity. libretexts.org

Azo compounds are a well-known class of initiators for free radical polymerization. fujifilm.comtcichemicals.comlibretexts.org The efficiency of the initiation process, however, is not always 100%. Side reactions can reduce the fraction of radicals that actually start a polymer chain. wikipedia.org

Cationic Polymerization with Diazonium Salts

Historically, diazonium salts were among the first photoinitiators used for cationic polymerization. rsc.org In this process, the initiator generates a species that can start a cationic chain reaction. Upon UV irradiation, an aryldiazonium salt can undergo fragmentation to produce an aryl halide, nitrogen, and a Lewis acid. rsc.org This Lewis acid can directly initiate the polymerization of monomers like epoxides and vinyl ethers, or it can react with species like water or alcohol to form a Brønsted acid, which then acts as the initiator. rsc.org

Cationic polymerization can also be initiated through an indirect method involving free radicals. Electron-rich free radicals, which can be generated through the photolysis or thermolysis of other compounds, can reduce the diazonium salt in an electron transfer reaction. itu.edu.tr This process generates a carbocation that is capable of initiating the polymerization of monomers such as cyclohexene (B86901) oxide and n-butyl vinyl ether. itu.edu.tr The efficiency of this initiation is dependent on the redox potential of the onium salt, with salts having a reduction potential lower than -1 V being particularly effective for such reactions. researchgate.netresearchgate.net

The presence of a monomer can influence the stability of the diazonium salt in the context of cationic polymerization. A bimolecular dediazoniation mechanism, where the monomer participates in the decomposition of the diazonium salt, can directly produce the initiating cationic species. researchgate.netresearchgate.net

Table 3: Monomers Polymerized by Diazonium Salt-Initiated Cationic Polymerization

| Monomer Class | Examples | Initiation Mechanism |

|---|---|---|

| Epoxides | Cyclohexene oxide itu.edu.tr | Direct initiation by Lewis/Brønsted acid or indirect initiation via radical oxidation. rsc.orgitu.edu.tr |

| Vinyl Ethers | n-Butyl vinyl ether, itu.edu.tr Diethyleneglycoldivinyl ether researchgate.netresearchgate.net | Direct initiation by Lewis/Brønsted acid or indirect initiation via radical oxidation. researchgate.netresearchgate.netrsc.orgitu.edu.tr |

| Other Heterocycles | Oxetanes, cyclic acetals, siloxanes rsc.org | Cationic ring-opening polymerization. rsc.org |

Mechanistic Insights into Polymerization Initiation

1-Pyrenediazonium salts serve as effective precursors for initiating polymerization, particularly through a free-radical mechanism. The process is widely exploited for surface-initiated polymerization (SIP), where polymer chains are grown directly from a substrate, creating a densely grafted layer known as a polymer brush. nih.gov The initiation sequence involves two primary stages: the formation of an initiating radical and the subsequent reaction of this radical with a monomer. wikipedia.org

The initiation process begins with the generation of a highly reactive 1-pyrenyl radical from the 1-pyrenediazonium cation. This transformation is most commonly achieved via electrochemical reduction. researchgate.net When a negative potential is applied to a conductive substrate (the working electrode) in a solution containing 1-pyrenediazonium salt, the diazonium cation accepts an electron. This reduction is an irreversible process that leads to the instantaneous cleavage of the carbon-nitrogen bond, resulting in the formation of a 1-pyrenyl radical (•C₁₆H₉) and the release of stable nitrogen gas (N₂).

The newly formed 1-pyrenyl radical is highly reactive and can follow two principal pathways: it can either covalently bond directly to the substrate surface or it can attack a monomer molecule present in the solution to initiate polymerization. open.edu In the context of surface modification, the former pathway leads to the functionalization of the surface with pyrenyl groups, which can then act as anchor points for subsequent reactions. For polymerization initiation, the latter pathway is key.

Once the 1-pyrenyl radical is generated, it attacks the double bond of a vinyl monomer, for example. wikipedia.org This step involves the radical adding to the monomer, which consumes the π-bond and forms a new, more stable σ-bond. wikipedia.org The result is the formation of a new radical species, where the unpaired electron is now located on the monomer unit. open.edu This new radical-monomer adduct is the true initiating species for the polymer chain growth.

This process, known as free-radical polymerization, proceeds via a chain reaction mechanism. fujifilm.com The newly formed radical attacks another monomer, propagating the chain. numberanalytics.com This sequence of radical addition to monomer units repeats, leading to the rapid growth of a polymer chain.

A significant application of 1-pyrenediazonium is in surface-initiated polymerization (SIP), often termed a "grafting from" approach. nih.gov In this technique, the 1-pyrenyl radicals are generated in situ at a conductive surface. researchgate.net These radicals can either attach to the surface to form a self-assembled monolayer of initiating sites or directly initiate the polymerization of monomers from the solution at the surface-liquid interface. This allows for the creation of conformal polymer coatings on complex and structured surfaces. acs.org The thickness and density of the resulting polymer brushes can be controlled through electrochemical parameters, such as the applied potential and reaction time. mdpi.com

The table below summarizes research findings related to the use of diazonium salts as initiators in polymerization reactions.

| Initiator System | Initiation Method | Monomer | Substrate | Key Findings |

| 4-Fluorobenzenediazonium tetrafluoroborate | Electrochemical (Cathodic Reduction) | Pentafluorophenyl acrylate (B77674) (PFPA) | - | Successful radical polymerization of a highly reactive monomer initiated by electrochemically generated radicals. rsc.org |

| 4-Fluorobenzenediazonium tetrafluoroborate | Electrochemical (Cathodic Reduction) | Glycidyl methacrylate (B99206) (GMA) | - | Demonstrated applicability of electro-initiation for functional monomers, with polymers suitable for post-polymerization modification. rsc.org |

| Aryl Diazonium Salts | Electrochemical | Acrylamide / Acrylic Acid | Carbon Surfaces | Formation of grafted polymer films on the electrode surface, modifying its properties. |

| 1-Pyrenediazonium | Electrochemical | Various Vinyl Monomers | Indium Tin Oxide (ITO) | Grafting of pyrene oligomer films onto the electrode surface via radical reactions. researchgate.net |

Advanced Applications in Materials Science and Surface Chemistry

Surface Functionalization Strategies via 1-Pyrenediazonium

1-Pyrenediazonium serves as a versatile platform for a range of surface functionalization strategies. These methods leverage the reactive nature of the diazonium group to create robust and stable surface modifications.

Electrochemical grafting is a powerful technique for the covalent modification of conductive surfaces using diazonium salts like 1-pyrenediazonium. This method involves the electrochemical reduction of the diazonium cation, which leads to the formation of a highly reactive aryl radical. This radical then attacks the surface, forming a strong covalent bond. This process allows for the creation of well-defined and stable organic layers on various substrates.

The electrochemical grafting of 1-pyrenediazonium can be controlled to produce either molecular thin films (monolayers) or thicker oligomer films (multilayers). The formation of a monolayer versus a multilayer film is influenced by factors such as the concentration of the diazonium salt and the number of cyclic voltammetry scans performed during the grafting process nih.govosti.gov. For instance, lower concentrations and fewer scans tend to favor the formation of a monolayer, where a single layer of pyrene (B120774) groups is covalently attached to the surface. Conversely, higher concentrations and more extensive electrochemical cycling can lead to the growth of thicker films, where pyrene radicals react with already grafted pyrene groups, forming an oligomeric structure on the surface.

| Parameter | Influence on Film Thickness |

| Concentration of 1-Pyrenediazonium | Higher concentrations can lead to multilayer formation. |

| Number of Voltammetric Cycles | Increased cycles can result in thicker oligomer films nih.govosti.gov. |

| Solvent | The choice of solvent can affect the solubility and reactivity of the diazonium salt. |

| Electrode Potential | The applied potential influences the rate of radical formation. |

The morphology and nanoscale structure of the grafted 1-pyrenediazonium films can be investigated using high-resolution imaging techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) mdpi.comresearchgate.net. These techniques allow for the visualization of the surface topography at the nanometer scale, providing insights into the uniformity, roughness, and ordering of the grafted layer. The structure of the resulting film is influenced by the reaction conditions and the nature of the substrate. For example, the flat and extended aromatic surface of the pyrene moiety can lead to intermolecular π-π stacking interactions, which may influence the packing and orientation of the molecules on the surface. By carefully controlling the grafting parameters, it is possible to create patterned surfaces with defined nanoscale features nih.gov.

Transparent conductive oxides, such as indium tin oxide (ITO), are crucial materials in optoelectronic devices like displays and solar cells. The performance of these devices can be significantly enhanced by modifying the surface of the ITO electrode. Electrochemical grafting of diazonium salts provides a robust method for this functionalization nih.govosti.govnih.gov. By modifying an ITO surface with 1-pyrenediazonium, a layer of pyrene molecules can be covalently attached. This modification can alter the work function of the ITO, improve the interfacial charge transfer properties, and enhance the adhesion of subsequent layers in a device stack princeton.edu. The pyrene group, with its extended π-system, can facilitate charge transport at the interface. The thickness and properties of the grafted layer on ITO can be controlled by the electrochemical deposition conditions nih.govosti.govnih.gov.

| Property Modified | Effect of Functionalization |

| Work Function | Can be tuned to improve charge injection/extraction princeton.edu. |

| Interfacial Resistance | Can be reduced to enhance device efficiency nih.govosti.gov. |

| Surface Energy | Can be altered to improve wettability and adhesion of subsequent layers. |

| Chemical Stability | Covalent bonding provides a robust and stable interface. |

Polymeric nanoparticles are widely explored for applications in drug delivery, diagnostics, and catalysis mdpi.commdpi.comnih.gov. The functionalization of their surface is crucial for imparting specific properties such as targeting capabilities, biocompatibility, and colloidal stability nih.gov. While direct covalent functionalization of polymeric nanoparticles with 1-pyrenediazonium is a conceptually viable strategy, specific examples in the scientific literature are limited. In principle, diazonium chemistry could be adapted to modify the surface of nanoparticles made from polymers that possess suitable functional groups or conductivity. This would involve the generation of pyrene radicals that could then react with the nanoparticle surface to form covalent bonds. The pyrene groups could then serve as anchors for further functionalization or to enhance the loading of aromatic drug molecules through π-π stacking interactions.

Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes biorxiv.orgnih.govnih.govoregonstate.edubiorxiv.org. This concept is powerful for the specific labeling and tracking of biomolecules. A surface modified with 1-pyrenediazonium can be engineered to participate in bioorthogonal reactions. For this to be achieved, the grafted pyrene group would first need to be functionalized with a "bioorthogonal handle," a chemical group that is poised to react with a complementary partner.

For example, a pyrene-modified surface could be further derivatized with a strained alkyne, such as a cyclooctyne. This cyclooctyne-functionalized surface could then undergo a highly specific and rapid strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing biomolecule. This approach would allow for the specific and covalent immobilization of proteins, peptides, or other biological entities onto the surface in a controlled manner. Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) biorxiv.orgoregonstate.edu. A 1-pyrenediazonium modified surface could be functionalized with one of these reactive partners to enable the bioorthogonal ligation of the other.

| Bioorthogonal Reaction | Reactive Partners | Key Features |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., Cyclooctyne) + Azide | Copper-free, highly specific, fast kinetics biorxiv.org. |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine + Strained Alkene (e.g., Trans-cyclooctene) | Extremely fast kinetics, produces nitrogen gas as the only byproduct biorxiv.orgoregonstate.edu. |

Electrochemical Grafting for Covalent Surface Modification

Fabrication of Functional Materials and Devices

The functionalization of surfaces with pyrene-based molecules via diazonium chemistry provides a robust platform for creating sophisticated materials and electronic devices. The pyrene group, a polycyclic aromatic hydrocarbon, offers excellent charge transport properties and a strong tendency to form ordered molecular assemblies, making it a valuable component in organic electronics.

Molecular electronic junctions, where single molecules or self-assembled monolayers (SAMs) act as the conductive channel between two electrodes, are a primary focus of nanotechnology. Pyrene derivatives are ideal candidates for these applications due to their high charge mobility. The diazonium group of 1-pyrenediazonium enables its covalent attachment to conductive surfaces like gold, carbon, or silicon, forming stable, densely packed SAMs.

Studies on pyrene-terminated SAMs have demonstrated the high conductivity of the pyrene moiety. When integrated into a two-terminal junction, pyrene-based monolayers exhibit charge transport characteristics superior to those of simple alkyl chains of the same length. The specific molecular organization and orientation of the pyrenyl groups within the monolayer can also influence the device's electronic behavior, such as its rectification properties. Research comparing single-molecule and monolayer junctions of pyrene derivatives has shown a transition from temperature-dependent, vibration-mediated charge transport in a single molecule to a more efficient, vibration-suppressed coherent transport in a densely packed monolayer.

Table 1: Charge Transport Characteristics in Pyrene-Based Molecular Junctions

| Junction Type | Primary Conduction Mechanism | Key Findings | Relevant Citations |

|---|---|---|---|

| Single Pyrene Derivative | Incoherent, Vibration-Assisted Tunneling | Charge transport is temperature-dependent. | nasa.gov |

| Pyrene-Terminated SAM | Coherent Tunneling | Higher conductance compared to alkyl chains; transport is vibration-suppressed in densely packed layers. | nasa.govrsc.orgnih.gov |

Spintronics utilizes the spin of an electron, in addition to its charge, to carry information, offering a pathway to novel memory and logic devices. The interface between a magnetic material and a non-magnetic material, often an organic molecule, is critical for controlling spin-polarized currents. This engineered interface is sometimes referred to as a "spinterface."

While direct studies on 1-pyrenediazonium in spintronics are not extensively documented in the provided search results, the principles of interfacial engineering suggest its potential. Pyrene derivatives have been shown to influence the spin texture of surfaces, and their interaction can affect the electronic structure and lead to quenching of surface spin states acs.org. The diazonium functionalization method is a powerful tool for covalently grafting these aromatic molecules onto device surfaces rsc.orgrsc.orgnih.gov. By engineering the interface with a layer of pyrene molecules, it is conceptually possible to modulate spin transport properties. This approach aligns with the broader goals of molecular spintronics, which seeks to use the weak spin-scattering properties of organic molecules to create efficient spin-based devices scilit.com.

Pyrene derivatives are well-known for their ability to self-assemble into complex, ordered structures such as gels, vesicles, and nanofibers. These assemblies are held together by non-covalent interactions and have applications in areas like sensing, photonics, and drug delivery.

The self-assembly of pyrene derivatives is driven by a combination of non-covalent forces. The most significant of these is π–π stacking, an attractive interaction between the electron clouds of adjacent flat, aromatic pyrene rings. This interaction encourages the molecules to stack on top of one another, forming columnar or layered structures.

In addition to π–π stacking, other interactions such as hydrogen bonding and van der Waals forces play a crucial role. For instance, pyrene derivatives functionalized with peptide or amide groups can form extensive one-dimensional hydrogen-bonding networks. These directional interactions guide the assembly process, leading to the formation of well-defined fibrous networks that entrap solvent molecules, resulting in the formation of a supramolecular gel. The interplay between these forces allows for precise control over the final architecture of the assembled material.

A unique photophysical property of pyrene is its ability to form an "excimer," or excited-state dimer. When a pyrene molecule in its excited state comes into close proximity (within 3-4 Å) with a ground-state pyrene molecule, they can form a transient dimer that emits light at a longer wavelength (a broad, structureless band around 480 nm) compared to the monomer emission (sharp peaks between 370-400 nm).

This phenomenon is highly sensitive to the distance and orientation between pyrene molecules, making it an excellent probe for studying supramolecular assembly. In many pyrene-based gels and aggregates, the formation of excimers is a key indicator of the close packing of the molecules. The intensity of excimer emission can correlate with the degree of aggregation or the morphology of the assembled structures. For example, in some co-assembled gels, an increase in the concentration of one pyrene derivative can lead to stronger excimer emission and a change in morphology from nanoparticles to nanofibers.

Table 2: Properties of Co-Assembled Pyrene-Derivative Supramolecular Gels

| Molar Ratio of Components | Observed Morphology | Pyrene Excimer Emission | Gelation Time |

|---|---|---|---|

| 1 : 0.2 | Spherical Nanoparticles | Moderate | 16 hours |

| 1 : 0.5 | Mixed Nanofibers/Nanoparticles | Strong | 30 minutes |

| 1 : 0.8 | 3D Nanofiber Network | Very Strong | 80 minutes |

The electrochemical reduction of aryl diazonium salts is a versatile and robust method for modifying conductive and semiconductive surfaces. This process, known as electrografting, creates a highly stable organic layer that is covalently bonded to the substrate.

When a cathodic (negative) potential is applied to a substrate immersed in a solution containing 1-pyrenediazonium salt, the diazonium cation (Pyrene-N₂⁺) accepts an electron. This leads to the rapid release of a dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical (Pyrene•). This radical immediately attacks the substrate surface, forming a strong, covalent carbon-substrate bond. This process can be controlled to form either a thin monolayer or a thicker, multilayered film, depending on the experimental conditions such as potential, time, and concentration. The resulting pyrene-based coatings are very stable and can be used to alter the surface properties of materials, for applications ranging from corrosion protection to the fabrication of sensors.

Spectroscopic and Structural Characterization of 1 Pyrenediazonium and Its Derivatives

Vibrational Spectroscopy: Infrared (FT-IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. mvpsvktcollege.ac.intanta.edu.eg For 1-pyrenediazonium salts, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the N≡N stretching vibration of the diazonium group.

The analysis of these vibrational frequencies provides a molecular "fingerprint," allowing for the confirmation of the diazonium functional group and the integrity of the pyrene (B120774) aromatic system.

Table 1: Key FT-IR Absorption Bands for 1-Pyrenediazonium Tetrafluoroborate (B81430). oup.com

| Wavenumber (cm⁻¹) | Assignment |

| 2200 | N≡N stretch (diazonium group) |

| 1620 | Aromatic C=C stretch |

| 1470 | Aromatic C=C stretch |

| 851 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. neu.edu.trrsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 1-pyrenediazonium derivative, the aromatic protons of the pyrene ring system would typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons provide information about their positions on the pyrene ring and their relationships to neighboring protons. The integration of the peaks reveals the relative number of protons in each distinct chemical environment. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Due to the large chemical shift range (0-220 ppm), it is often possible to resolve a distinct signal for each unique carbon atom. libretexts.org For 1-pyrenediazonium, the carbon atom directly attached to the diazonium group would be significantly deshielded and appear at a high chemical shift value. The other aromatic carbons of the pyrene moiety would resonate within the typical range for sp²-hybridized carbons. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net While direct ¹³C NMR data for 1-pyrenediazonium is not readily available in the provided search results, data for related nitrated benzo[a]pyrenes demonstrates the utility of these techniques for assigning carbon signals in complex polycyclic aromatic systems. sfasu.edu

Table 2: General Expected NMR Data for 1-Pyrenediazonium Derivatives

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons of the pyrene ring. |

| ¹³C | 120 - 150 | Aromatic carbons of the pyrene ring. The carbon attached to the diazonium group would be further downfield. |

Mass Spectrometry (e.g., ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like diazonium salts.

In an ESI-MS experiment of 1-pyrenediazonium, the instrument would detect the intact cation, [C₁₆H₉N₂]⁺. The measured mass-to-charge ratio would correspond to the molecular weight of the 1-pyrenediazonium cation, providing definitive confirmation of its identity. This technique is crucial for verifying the successful synthesis of the target compound and assessing its purity.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org This technique is particularly informative for highly conjugated systems like pyrene and its derivatives.

The UV-Vis spectrum of pyrene-containing compounds is characterized by several absorption bands corresponding to π-π* transitions. libretexts.org For 1-pyrenediazonium, the absorption spectrum would be expected to show the characteristic fine structure of the pyrene chromophore, although the positions and intensities of the bands may be shifted due to the presence of the diazonium group. rsc.org The introduction of the diazonium group can act as an auxochrome, influencing the energy of the electronic transitions. uobabylon.edu.iq

The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. libretexts.org The energy of these transitions is inversely proportional to the wavelength of the absorbed light. khanacademy.org

In conjugated systems like 1-pyrenediazonium, the π electrons are delocalized over the aromatic rings, leading to a smaller HOMO-LUMO energy gap compared to non-conjugated systems. This results in absorption at longer wavelengths, often extending into the visible region. libretexts.org The specific wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the molecule's electronic structure. libretexts.org

Fluorescence spectroscopy, which measures the light emitted as an excited electron returns to the ground state, can also provide valuable information. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is highly sensitive to the molecule's environment. edinst.com

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. drawellanalytical.commit.edu By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the crystal structure can be generated. drawellanalytical.com

For 1-pyrenediazonium salts, single-crystal XRD would provide precise information on:

Bond lengths and angles: Confirming the geometry of the pyrene skeleton and the C-N and N-N bonds of the diazonium group.

Molecular conformation: Revealing the planarity of the pyrene ring system.

Intermolecular interactions: Identifying how the 1-pyrenediazonium cations and their counter-anions are packed in the crystal lattice, including any π-π stacking or hydrogen bonding interactions. nih.govmdpi.com

While a specific crystal structure for 1-pyrenediazonium was not found in the search results, studies on related pyrene derivatives and other diazonium salts demonstrate the power of this technique. For instance, the crystal structure of a pyrene...pyromellitic dianhydride compound was refined at low temperatures to provide detailed structural information. nih.gov Similarly, crystal structure analyses of various molecular salts have been used to understand their solid-state packing and intermolecular forces. rsc.org

Advanced Microscopy and Surface-Sensitive Techniques

Advanced microscopy techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), offer the ability to visualize and manipulate molecules at the single-molecule level on surfaces. biocompare.comrubiconscience.com.au These surface-sensitive methods are invaluable for studying the behavior of 1-pyrenediazonium when deposited on a substrate.

STM operates by measuring the tunneling current between a sharp conductive tip and a conductive sample, allowing for the imaging of the electronic structure of the surface with atomic resolution. mdpi.com AFM, on the other hand, uses a sharp tip on a flexible cantilever to "feel" the surface topography, and it can be used on both conductive and insulating samples. biocompare.comrubiconscience.com.au

In the context of 1-pyrenediazonium, these techniques can be employed to:

Observe the arrangement and self-assembly of the molecules on a surface.

Induce and study chemical reactions at the single-molecule level. For example, a voltage pulse from an STM tip has been used to induce a reaction in a derivative of 1-pyrenediazonium on a metal surface, leading to a change in the AFM contrast. researchgate.net

Characterize the electronic and mechanical properties of individual molecules and molecular layers.

The combination of STM and AFM can provide complementary information about the structure and electronic properties of 1-pyrenediazonium on surfaces, which is crucial for applications in molecular electronics and surface functionalization. aps.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for investigating the surface topography of materials at the nanoscale. researchgate.netlabpartnering.org It utilizes a sharp probe to scan the sample surface, providing a three-dimensional representation of the surface features. labpartnering.orgresearchgate.net In the context of 1-pyrenediazonium modified surfaces, AFM is instrumental in visualizing the grafted layers and quantifying their roughness.

The modification of surfaces through the electrochemical reduction of 1-pyrenediazonium salts typically results in the formation of a thin organic film. AFM imaging reveals the distribution and homogeneity of this film. For instance, the electrochemical grafting of pyrene diazonium onto an indium tin oxide (ITO) electrode has been shown to produce a pyrene oligomer film. jmst.org Non-contact mode AFM images of such films can reveal their granular or nodular topography. jmst.org

Quantitative analysis of AFM topographs provides key parameters that describe the surface roughness. parksystems.comicspicorp.comchalcogen.ro These parameters are essential for evaluating the quality of the grafted layer and understanding its impact on the substrate's properties. The choice of parameters depends on the specific information required about the surface texture. parksystems.com

Commonly Measured AFM Surface Roughness Parameters:

| Parameter | Symbol | Description |

| Arithmetic Average Roughness | R_a | The arithmetic average of the absolute values of the height deviations from the mean line. parksystems.comchalcogen.ro |

| Root Mean Square Roughness | R_q or RMS | The root mean square average of the height deviations from the mean line. It is more sensitive to large peaks and valleys than R_a. parksystems.comchalcogen.ronih.gov |

| Maximum Peak-to-Valley Height | R_pv or R_t | The vertical distance between the highest peak and the lowest valley within the evaluation length. parksystems.comchalcogen.ro |

| Surface Skewness | R_sk | A measure of the asymmetry of the surface profile about the mean line. A negative skewness indicates a surface with predominantly valleys, while a positive skewness suggests a surface dominated by peaks. chalcogen.ro |

| Surface Kurtosis | R_ku | A measure of the "peakedness" or sharpness of the surface profile. A kurtosis value greater than 3 indicates a spiky surface, while a value less than 3 suggests a surface with rounded peaks. chalcogen.ro |

This table is interactive. You can sort and filter the data.

For thin films of 1-pyrenediazonium derivatives, AFM analysis can reveal how the surface roughness changes with modification conditions, such as the concentration of the diazonium salt, the number of electrografting cycles, or the nature of the substrate. spectraresearch.com For example, the root mean square (RMS) roughness of a poly(L-lysine)-alginate multilayer film was observed to increase from 0.2 ± 0.1 nm for one layer pair to 5.2 ± 1.2 nm for ten layer pairs, indicating a significant change in surface topography with increasing film thickness. researchgate.net Similar quantitative analyses are crucial for characterizing the surfaces modified with 1-pyrenediazonium.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital tool for analyzing the surface morphology of materials at the micro- and nanoscale. aott.org.tr It provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons. jmst.orgnih.gov The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition. researchgate.netresearchgate.net

The morphology of films can vary significantly depending on the substrate and the deposition conditions. researchgate.netresearchgate.net SEM analysis of nanostructured films on different substrates has revealed distinct surface morphologies, such as granular or unique crossed-nano-rod structures. arxiv.org For 1-pyrenediazonium modified surfaces, SEM would be expected to show the formation of a uniform poly-aryl layer. The appearance of this layer can range from a very smooth surface to one with distinct features, depending on the thickness of the film and the underlying substrate topography. mdpi.com

Expected Morphological Features of 1-Pyrenediazonium Films from SEM:

| Feature | Description |

| Uniform Film Coverage | A continuous and consistent layer of the pyrene-based polymer across the substrate surface. |

| Granular Structure | The film may be composed of small, tightly packed grains or nodules, characteristic of some electrochemically deposited polymer films. |

| Surface Roughness | At higher magnifications, SEM can provide a qualitative assessment of the surface roughness, complementing AFM data. |

| Cracks or Defects | The presence of any cracks, pinholes, or delamination in the film, which can affect its performance and stability. |

| Conformal Coating | The ability of the film to conform to the topography of the underlying substrate, especially on structured or patterned surfaces. |

This table is interactive. You can sort and filter the data.

By providing a visual representation of the surface morphology, SEM analysis is crucial for quality control and for understanding how the modification process influences the final structure of the 1-pyrenediazonium-derived layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orglucideon.com It works by irradiating a material with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. lucideon.com

For surfaces modified with 1-pyrenediazonium, XPS is indispensable for confirming the successful grafting of the pyrene-containing layer and for determining its chemical nature. The analysis of high-resolution XPS spectra allows for the identification of the characteristic elements of the 1-pyrenediazonium molecule, namely carbon (C), nitrogen (N), and any counter-ion elements (e.g., fluorine and boron if tetrafluoroborate is the counter-ion).

The C 1s spectrum of a 1-pyrenediazonium modified surface is expected to be complex, with contributions from the sp² hybridized carbon atoms of the pyrene rings, as well as any C-N bonds formed. researchgate.net The N 1s spectrum is particularly informative as it can confirm the presence of the diazonium group (if the salt is adsorbed without reduction) or the resulting covalent C-N or N=N linkages in the grafted film. For instance, in a study of an azidobenzene (B1194522) diazonium salt grafted on a glassy carbon electrode, the N 1s spectrum showed distinct peaks corresponding to the different nitrogen species present. researchgate.net

A typical XPS analysis of a 1-pyrenediazonium modified glassy carbon electrode (GCE) would involve acquiring survey scans to identify all elements present on the surface, followed by high-resolution scans of the C 1s and N 1s regions to determine the chemical states. unimi.it

Representative XPS Data for a 1-Pyrenediazonium Modified Surface:

| Element | Core Level | Binding Energy (eV) Range | Chemical State Assignment |

| Carbon | C 1s | 284.5 - 285.0 | sp² C-C (pyrene ring) researchgate.net |

| 285.5 - 286.5 | C-N | ||

| 286.0 - 287.0 | C-O (adventitious carbon or from substrate) | ||

| Nitrogen | N 1s | ~400.0 - 402.0 | C-N, N=N (from reduced diazonium) |

| ~403.0 - 405.0 | N₂⁺ (intact diazonium group) | ||

| Fluorine | F 1s | ~688.0 - 689.0 | BF₄⁻ (from tetrafluoroborate counter-ion) |

| Boron | B 1s | ~192.0 - 193.0 | BF₄⁻ (from tetrafluoroborate counter-ion) |

This table is interactive. You can sort and filter the data. Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Quantitative analysis of the XPS data allows for the determination of the elemental composition of the surface layer, providing the atomic percentages of carbon, nitrogen, and other elements. labpartnering.orgresearchgate.net This information is crucial for assessing the purity and stoichiometry of the grafted film.

Lack of Publicly Available Research Data Precludes a Detailed Theoretical and Computational Analysis of 1-Pyrenediazonium

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound 1-pyrenediazonium. Despite the availability of advanced computational chemistry techniques, detailed studies focusing on the electronic structure, reaction energetics, and self-assembly of this specific molecule appear to be absent from publicly accessible research databases. Consequently, a thorough and scientifically accurate article adhering to a detailed outline of its computational analysis cannot be generated at this time.

Theoretical and computational chemistry provides invaluable insights into the behavior of molecules at the atomic level. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely employed to understand the electronic properties and reactivity of chemical compounds. Similarly, simulations of reaction energetics and dynamics, as well as computational modeling of self-assembly and interfacial phenomena, offer a deeper understanding of a molecule's behavior in various environments.

However, the application of these powerful tools to 1-pyrenediazonium has not been documented in the available scientific literature. Searches for specific data on DFT calculations, FMO analysis, MEP mapping, reaction energetics, and computational modeling of self-assembly for 1-pyrenediazonium have not yielded any specific research findings or data tables.

This lack of available data makes it impossible to provide a detailed and authoritative discussion on the following topics as they pertain to 1-pyrenediazonium:

Theoretical and Computational Investigations of 1 Pyrenediazonium

Computational Modeling of Self-Assembly and Interfacial Phenomena:With no available studies on how 1-pyrenediazonium molecules might interact to form larger structures or their behavior at interfaces.

While the theoretical frameworks for these computational methods are well-established, their specific application to 1-pyrenediazonium remains an unexplored area in the public scientific domain. Therefore, any attempt to generate an article on this topic would be purely speculative and would not meet the standards of scientific accuracy and reliance on documented research.

Future Directions and Research Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of 1-pyrenediazonium has traditionally relied on established methods such as the diazotization of 1-aminopyrene (B158619). dtic.mil This typically involves the "Direct Method," where the aromatic amine is treated with a nitrite (B80452) source in a cold, acidic solution. dtic.mil While effective, the focus of next-generation methodologies is on improving efficiency, scalability, and access to a wider diversity of derivatives.

Future synthetic strategies are moving towards principles of diversity-oriented synthesis, which aims to generate large collections of structurally diverse compounds. rsc.org This paradigm shift encourages the development of modular and high-throughput approaches. nih.govnih.gov For 1-pyrenediazonium, this could involve the development of automated platforms that can rapidly screen different starting materials, reagents, and reaction conditions to optimize the synthesis of a library of functionalized pyrenediazonium salts. Furthermore, inspiration from synthetic biology could lead to the engineering of biological systems or enzymes for the production of precursors, expanding the chemical space available for drug discovery and materials science. plos.org

| Methodology | Description | Key Features | Potential Advancements |

| Classical Diazotization | Treatment of 1-aminopyrene with nitrous acid (from NaNO₂ and acid) at low temperatures. dtic.mil | Well-established, reliable for simple salts. | Improved purification techniques for higher purity products. dtic.mil |

| Diversity-Oriented Synthesis | Building libraries of compounds with varied scaffolds and functional groups. rsc.org | Access to a broad range of derivatives, exploration of new properties. | Application to create libraries of substituted 1-pyrenediazonium salts for screening. |

| Automated Synthesis | Use of robotic platforms for high-throughput reaction setup and optimization. nih.gov | Rapid screening of conditions, increased reproducibility. | Development of a dedicated platform for synthesizing and testing novel diazonium compounds. |

| Bio-inspired Synthesis | Utilizing biosynthetic pathways or engineered enzymes to create precursors. plos.org | Access to complex and stereochemically rich precursors, greener chemistry. | Engineering microbes to produce functionalized 1-aminopyrene derivatives. |

Unveiling Novel Reactivity and Transformation Pathways

1-Pyrenediazonium is a versatile intermediate primarily due to the excellent leaving group ability of the diazonium moiety (N₂). This reactivity is central to its application in surface modification and polymerization. Upon stimulation (e.g., electrochemically or photochemically), it readily decomposes to form a highly reactive pyrenyl radical, which can then form covalent bonds with a variety of substrates. researchgate.net

Recent research has highlighted its use in "photoclick" chemistry, a bioorthogonal reaction triggered by light. Pyrene-tetrazole conjugates, synthesized from pyrene (B120774) diazonium salts, react with alkenes and alkynes upon irradiation. researchgate.net This opens pathways for precise, spatiotemporally controlled modification of biomolecules or materials. researchgate.net

Future investigations will likely focus on expanding the scope of these transformations. This includes exploring C–H functionalization reactions, a powerful strategy for creating complex molecules from simpler precursors. mdpi.comsigmaaldrich.com While much C-H functionalization research focuses on the pyrene core itself, the diazonium group can be used to direct reactions or be replaced in novel coupling schemes. Uncovering new catalytic systems that can harness the reactivity of 1-pyrenediazonium to forge new carbon-carbon and carbon-heteroatom bonds is a key area of future research. rsc.orgrsc.org

| Transformation Type | Reagents/Conditions | Product/Application | Reference |

| Electrochemical Grafting | Electrochemical reduction | Covalent attachment of pyrene films to conductive surfaces (e.g., ITO). researchgate.net | researchgate.net |

| "Photoclick" Reaction | Visible light irradiation of derived pyrene-tetrazoles with alkenes/alkynes. | Bioorthogonal labeling of modified nucleosides. researchgate.net | researchgate.net |

| Photosensitized Polymerization | Used as a photoinitiator system. | Polymerization of acrylates. city.ac.uk | city.ac.uk |

| Radical Functionalization | In situ generation of aryl radicals. | Covalent attachment to nanoparticle surfaces (e.g., iron oxide). |

Advancing the Integration of 1-Pyrenediazonium in Multifunctional Systems

The unique electronic and photophysical properties of the pyrene moiety make 1-pyrenediazonium an attractive building block for advanced materials. researchgate.net Its ability to form stable, conductive, and photoactive thin films through electrochemical grafting has led to its integration into electronic devices. uky.edu

A significant area of advancement is in spintronics. Pyrene oligomer films, prepared from 1-pyrenediazonium on indium tin oxide (ITO) electrodes, serve as the non-magnetic layer essential for injecting pure spin current, which is crucial for data transmission and storage technologies. researchgate.net The compound has also been listed as a component in electroactive bioadhesive compositions, highlighting its potential in biomedical applications. google.com

Future work will likely focus on creating more sophisticated multifunctional systems. This could involve designing hierarchical structures where pyrene-modified surfaces act as platforms for assembling other components, such as catalysts, sensors, or biological molecules. The goal is to create integrated systems where the pyrene unit's optical, electronic, and charge-transport properties can be combined with other functionalities to develop novel devices for optoelectronics, sensing, and bio-interfaces. nih.gov

| System | Role of 1-Pyrenediazonium-Derived Moiety | Key Property/Function | Reference |

| Organic Electronics | Forms active layers in OLEDs and OFETs. | High charge carrier mobility, blue-light emission. researchgate.netuky.edu | researchgate.netuky.edu |

| Spintronic Devices | Forms a nanoscale pyrene oligomer film on an electrode. | Serves as a non-magnetic layer for spin current injection. researchgate.net | researchgate.net |

| Bioadhesives | Component in an electroactive, biocompatible polymer. | Adhesion to biological tissues. google.com | google.com |

| Photocatalysis | Component of hybrid materials (e.g., with polyoxometalates). | Charge transfer upon photoexcitation. nih.gov | nih.gov |

Harnessing Computational Chemistry for Predictive Design and Optimization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like 1-pyrenediazonium at an atomic level. jstar-research.comlongdom.org Methods such as Density Functional Theory (DFT) can be used to model the molecule's 3-D geometry, electronic structure, and reactivity indices. longdom.org This allows for the prediction of its stability and the rationalization of its observed chemical behavior.

For instance, time-dependent DFT (TD-DFT) calculations can illuminate the electronic transitions responsible for the compound's UV-Vis absorption spectrum and predict the photophysical properties of derived materials. nih.gov Such studies are crucial for designing new charge-transfer hybrid clusters for optical and electrical devices. nih.gov Molecular dynamics simulations can predict how pyrene-modified surfaces interact with their environment, aiding in the design of sensors or bio-interfaces. vivabiotech.comnuritas.com

The future of this field lies in creating a tight feedback loop between computational prediction and experimental synthesis and testing. researchgate.net By accurately modeling reaction pathways, transition states, and the properties of potential products, computational chemistry can guide synthetic efforts toward the most promising molecular designs and optimize them for specific applications, accelerating the development of next-generation materials and devices based on 1-pyrenediazonium. jstar-research.com

| Computational Method | Predicted Property/Application for 1-Pyrenediazonium | Significance | Reference |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, charge distribution, reaction energies. | Predicts stability, reactivity, and helps understand reaction mechanisms. longdom.org | longdom.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Explains photophysical behavior and guides the design of photoactive materials. nih.gov | nih.gov |

| Molecular Dynamics (MD) | Conformation and dynamics of derived films/polymers, interaction with solvents or biomolecules. | Predicts material morphology and behavior at interfaces. nuritas.com | nuritas.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological properties. | Enables predictive design of new derivatives with desired properties. longdom.orgvivabiotech.com | longdom.orgvivabiotech.com |

Q & A

Q. Q1. What experimental parameters are critical for optimizing the synthesis of 1-Pyrenediazonium salts?

A1. Synthesis optimization requires precise control of: